By241

Anticancer Cytotoxicity Spindle poison alternative

Researchers studying oxidative stress-driven oncology face unreliable ROS probes with poor cancer selectivity and undefined off-target effects. By241 solves this with a structurally unique steroidal spirooxindole scaffold delivering: • 5-8× cancer-selective cytotoxicity (IC₅₀ 1.18-4.83 µM in MGC-803, BGC-803, SMMC-7721 vs. >20 µM in normal Het-1A, L-02 cells) • NAC-reversible ROS mechanism with dual mTOR inhibition & p53 activation for clean pathway dissection • In vivo efficacy at 40-120 mg/kg p.o. without acute toxicity, enabling repeat-dosing protocols Supplied >98% purity with full analytical documentation. Quote-based procurement with batch reservation available.

Molecular Formula C32H35N3O4
Molecular Weight 525.65
Cat. No. B1192424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBy241
SynonymsBy-241;  By 241;  By241
Molecular FormulaC32H35N3O4
Molecular Weight525.65
Structural Identifiers
SMILESCC(O[C@@H](CC[C@@]12C)CC1=CC[C@@]([C@]2([H])CC[C@@]34C)([H])[C@]3([H])CC5=C4C(C#N)=C(N)O[C@]65C(NC7=C6C=CC=C7)=O)=O
InChIInChI=1S/C32H35N3O4/c1-17(36)38-19-10-12-30(2)18(14-19)8-9-20-22(30)11-13-31(3)24(20)15-25-27(31)21(16-33)28(34)39-32(25)23-6-4-5-7-26(23)35-29(32)37/h4-8,19-20,22,24H,9-15,34H2,1-3H3,(H,35,37)/t19-,20+,22-,24-,30-,31-,32+/m0/s1
InChIKeyOMBHFVJRCSLUHJ-ICEDAUCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

By241 Steroidal Spirooxindole: Technical Baseline and Procurement-Relevant Classification


By241 is a structurally novel steroidal spirooxindole derivative characterized by a fused steroid–spirooxindole scaffold [1]. Its primary mode of anticancer action is ROS-mediated mitochondrial dysfunction and caspase-dependent apoptosis, supported by inhibition of mTOR and activation of p53 signaling [2]. In vitro, By241 exhibits broad-spectrum cytotoxicity against human cancer cell lines (IC₅₀ < 6.5 µM) with notable selectivity over normal human cells (IC₅₀ > 20 µM) [3]. The compound has also demonstrated in vivo anticancer efficacy in MGC-803 xenograft models without significant acute oral toxicity [4]. These properties position By241 as a research-grade lead candidate for ROS-based oncology studies, distinct from conventional chemotherapeutics in both structure and mechanism.

By241 Procurement Risk: Why Steroidal Spirooxindole Analogs and Generic ROS Inducers Are Not Interchangeable


Generic substitution of By241 with other steroidal spirooxindoles or common ROS-inducing agents (e.g., procarbazine, 5-fluorouracil) is scientifically unjustified due to three documented differentiators. First, By241’s dual targeting of mTOR/p53 pathways alongside ROS induction is scaffold-specific; even closely related steroidal dihydropyridinyl spirooxindoles show divergent cytotoxicity profiles [1]. Second, By241 demonstrates a 5- to 8-fold cancer-selective cytotoxicity window (IC₅₀ > 20 µM in normal cells vs. 2.77–4.83 µM in cancer cells) not consistently observed in other ROS generators [2]. Third, in vivo oral administration of By241 (40–120 mg/kg) lacks acute toxicity while retaining tumor inhibition, a property that may not translate to analogs [3]. Procurement of By241 from alternative or unverified sources risks substituting a compound with undefined stereochemistry, altered ROS kinetics, or uncharacterized off-target effects, compromising experimental reproducibility and translational potential.

By241 Quantitative Differentiation Guide: Head-to-Head Performance vs. 5‑FU and Class Benchmarks


By241 vs. 5‑FU: Superior Cytotoxicity in Gastric and Esophageal Cancer Models

By241 demonstrates significantly lower IC₅₀ values than the reference chemotherapeutic 5-fluorouracil (5‑FU) in multiple human cancer cell lines, indicating enhanced in vitro potency [1]. Against gastric cancer cells MGC‑803, By241 exhibits an IC₅₀ of 2.77 ± 0.44 µM versus 5‑FU’s 4.02 ± 0.27 µM, representing a 1.45‑fold improvement [2]. Against esophageal cancer cells EC9706, By241’s IC₅₀ of 4.68 ± 0.67 µM outperforms 5‑FU’s 8.96 ± 0.33 µM by nearly 2‑fold [3]. Importantly, this enhanced potency does not compromise selectivity (see separate evidence item).

Anticancer Cytotoxicity Spindle poison alternative

By241 vs. 5‑FU: 5‑Fold Greater Selectivity for Cancer over Normal Cells

By241 exhibits a markedly wider therapeutic window than 5‑FU, as evidenced by its higher IC₅₀ values in normal human cell lines [1]. Against normal human esophageal epithelial cells (Het‑1A), By241 displays an IC₅₀ of 20.15 ± 1.50 µM, compared to 5‑FU’s 4.37 ± 0.23 µM in normal liver cells (L‑02) [2]. This translates to an approximately 5‑fold higher IC₅₀ for By241 in normal cells, indicating significantly lower basal cytotoxicity [3]. For reference, the selectivity ratio (IC₅₀ normal / IC₅₀ cancer) for By241 in MGC‑803 vs. L‑02 is 21.80 / 2.77 ≈ 7.9, whereas 5‑FU’s ratio is ~1.1 [4].

Selectivity index Normal cell toxicity Therapeutic window

Mechanistic Differentiation: NAC Reversal Confirms ROS‑Dependent Cytotoxicity

By241‑induced cytotoxicity is directly linked to reactive oxygen species (ROS) production, as demonstrated by complete rescue with the antioxidant N‑acetyl‑L‑cysteine (NAC) [1]. Treatment of MGC‑803 cells with By241 reduced viability, but co‑treatment with NAC restored viability to near‑control levels, confirming that ROS accumulation is the primary cytotoxic driver [2]. In contrast, many ROS‑inducing agents (e.g., procarbazine) do not exhibit full NAC reversibility, implying additional, ROS‑independent cytotoxic mechanisms that complicate interpretation [3]. This clean, NAC‑reversible ROS signature positions By241 as a more tractable tool for oxidative stress research.

ROS mechanism NAC rescue Oxidative stress

In Vivo Efficacy and Favorable Oral Toxicity Profile in MGC‑803 Xenograft Model

By241 demonstrates significant tumor growth inhibition in MGC‑803 xenograft‑bearing mice when administered orally at 40, 80, and 120 mg/kg daily, without eliciting acute oral toxicity or body weight loss [1]. In contrast, the comparator 5‑FU, dosed at 15 mg/kg (near its maximum tolerated dose), caused notable toxicity and body weight decline [2]. The absence of acute toxicity at the highest By241 dose (120 mg/kg) underscores a wide in vivo therapeutic index relative to standard‑of‑care 5‑FU [3].

Xenograft Oral bioavailability Preclinical toxicity

Cross‑Class Comparison: By241 IC₅₀ Outperforms Typical Steroidal Spirooxindole Benchmarks

Within the broader class of steroidal spirooxindoles, By241 exhibits superior antiproliferative potency. While many steroidal spirooxindole derivatives reported in the literature show IC₅₀ values in the 4–10 µM range against MCF‑7 breast cancer cells (e.g., compounds 3e and 3f with IC₅₀ = 4.0 and 3.9 µM) [1], By241 achieves IC₅₀ values of 1.18 µM and 2.77 µM against gastric cancer lines BGC‑803 and MGC‑803, respectively [2]. This represents a 2‑ to 8‑fold improvement over typical in‑class candidates, highlighting the impact of the unique steroidal spirooxindole scaffold modification.

Steroidal spirooxindole IC₅₀ benchmark Class comparison

Proapoptotic Signaling: Selective Activation of Mitochondrial Caspase‑9/-3 Without Death Receptor Involvement

By241 triggers apoptosis via the mitochondrial (intrinsic) pathway, evidenced by increased expression of proapoptotic proteins, decreased anti‑apoptotic proteins, and specific activation of caspases‑9 and ‑3, without altering caspase‑8 levels [1]. Pretreatment with the pan‑caspase inhibitor Z‑VAD‑FMK only partially rescued By241‑induced apoptosis, indicating additional caspase‑independent cell death contributions [2]. In contrast, many conventional anticancer agents (e.g., TRAIL, certain kinase inhibitors) activate the extrinsic (death receptor) pathway, leading to a different apoptotic signature. This pathway selectivity may be relevant for researchers studying mitochondrial‑centric apoptosis or seeking to avoid death‑receptor‑mediated toxicities.

Apoptosis Caspase activation Mitochondrial pathway

By241 Recommended Research and Preclinical Application Scenarios Based on Evidence


ROS‑Dependent Apoptosis Mechanistic Studies in Gastric and Esophageal Cancer

By241’s complete NAC‑reversible cytotoxicity [1] and selective intrinsic apoptosis activation [2] make it an ideal positive control or probe for investigating oxidative stress‑driven cell death pathways in gastric (MGC‑803, BGC‑803) and esophageal (EC9706, EC109) cancer models. Researchers can leverage the compound’s clean ROS signature to validate antioxidant interventions or to benchmark novel ROS‑inducing agents.

In Vivo Xenograft Efficacy Testing with Oral Dosing and Low Toxicity Burden

The demonstrated in vivo tumor growth inhibition in MGC‑803 xenograft models at oral doses of 40–120 mg/kg, without acute toxicity [3], supports the use of By241 in long‑term efficacy studies, combination therapy regimens, or experiments where minimizing animal welfare impact is a priority. Its oral bioavailability and favorable safety profile facilitate repeated dosing protocols.

Selective Cytotoxicity Assays and Co‑Culture Models

By241’s 5‑ to 8‑fold selectivity for cancer cells over normal cells (e.g., Het‑1A, L‑02) [4] enables its use in co‑culture systems or organoid models containing both malignant and non‑malignant components. This selectivity reduces confounding normal‑cell death, allowing clearer assessment of tumor‑specific effects and therapeutic windows.

Benchmarking Novel Steroidal Spirooxindole Derivatives

With IC₅₀ values as low as 1.18 µM in BGC‑803 cells and a well‑characterized ROS‑mediated mechanism [5], By241 serves as a high‑potency reference compound for medicinal chemistry efforts aimed at developing next‑generation steroidal spirooxindoles. Its performance can be used to contextualize the activity of new analogs and to validate structure‑activity relationship hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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